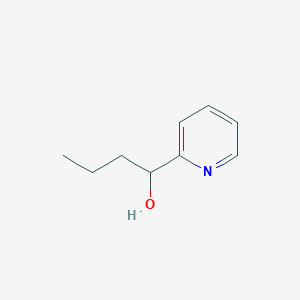
(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-amine hydrochloride, commonly known as FPC, is a psychoactive drug that has recently gained attention in the scientific community due to its potential therapeutic applications. FPC belongs to the class of phenylcyclohexylamines and has a similar chemical structure to ketamine, a well-known anesthetic and antidepressant drug.
Mechanism of Action
FPC acts on the glutamatergic system, specifically the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in synaptic plasticity and learning and memory processes. FPC is a non-competitive antagonist of the NMDA receptor, which leads to increased glutamate release and activation of downstream signaling pathways. This activation of the glutamatergic system is thought to be responsible for the rapid antidepressant effects of FPC.
Biochemical and Physiological Effects:
FPC has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It also increases the levels of synaptic proteins, which are important for the formation and maintenance of synapses between neurons. FPC has been shown to have minimal side effects, such as mild dissociation and sedation, compared to other NMDA receptor antagonists.
Advantages and Limitations for Lab Experiments
FPC has several advantages for lab experiments, such as its rapid onset of action and low toxicity. It can also be easily administered through injection or oral routes. However, FPC is a relatively new drug and its long-term effects and safety profile are not well understood. Further research is needed to determine the optimal dose and duration of treatment for different conditions.
Future Directions
There are several future directions for FPC research, including studying its potential use in treating other mental health disorders such as bipolar disorder and schizophrenia. FPC could also be studied for its potential use in enhancing cognitive function and memory in healthy individuals. Further research is needed to optimize the synthesis method and purification of FPC, as well as to develop new analogs with improved therapeutic properties.
Synthesis Methods
The synthesis of FPC involves the reaction of 4-fluorobenzaldehyde with cyclopentanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain FPC hydrochloride as a white crystalline powder. The purity and yield of FPC can be improved by using different solvents and purification methods.
Scientific Research Applications
FPC has been studied for its potential therapeutic applications in treating depression, anxiety, and other mental health disorders. It has been shown to have rapid antidepressant effects in animal models and human subjects, similar to ketamine. FPC has also been studied for its potential use as an analgesic and anti-inflammatory agent, as well as a treatment for drug addiction.
properties
IUPAC Name |
(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13;/h4-7,10-11H,1-3,13H2;1H/t10-,11+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHZPCPWVOPKKL-VZXYPILPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C2=CC=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N)C2=CC=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2911818.png)


![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone](/img/structure/B2911823.png)


![(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2911828.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2911829.png)
![1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2911831.png)

![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2911834.png)